molecular formula C8H10F2N2 B2679753 [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine CAS No. 1785407-17-1

[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine

Cat. No.: B2679753
CAS No.: 1785407-17-1
M. Wt: 172.179
InChI Key: HWXXBSANKZYYRC-UHFFFAOYSA-N
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Description

[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C8H10F2N2 and a molecular weight of 172.18 g/mol It is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine typically involves the reaction of 4-pyridylmethanamine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used as a probe or ligand in studies involving pyridine-containing biomolecules. Its interactions with biological targets can provide insights into the function and structure of these molecules .

Medicine: The difluoroethyl group can impart unique pharmacokinetic properties, such as improved metabolic stability and bioavailability .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain receptors or enzymes, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine
  • 2-(1,1-Difluoroethyl)-4-ethyl-pyridine

Comparison: Compared to similar compounds, [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine is unique due to the presence of both the difluoroethyl and methanamine groups. This combination of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[2-(1,1-difluoroethyl)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXXBSANKZYYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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